Furfuryl isovalerate

Description

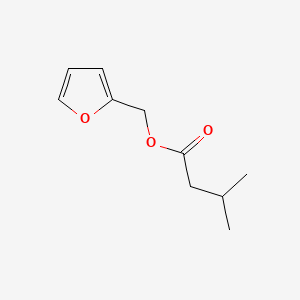

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGUIBCHHSHJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065579 | |

| Record name | Furfuryl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

97.00 to 98.00 °C. @ 11.00 mm Hg | |

| Record name | Furfuryl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Furfuryl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.014-1.023 | |

| Record name | Furfuryl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-60-9 | |

| Record name | Furfuryl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7HH8621P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of Furfuryl Isovalerate in Coffee

Preamble: Unraveling a Nuance in the Coffee Aroma Matrix

The aroma of roasted coffee is one of the most complex chemical matrices found in nature, comprising over 1,000 identified volatile compounds.[1][2] These compounds are generated from a finite set of precursors in green coffee beans through a cascade of heat-induced chemical reactions during roasting.[2][3] While major contributors like pyrazines and furans are well-documented, the subtle yet significant impact of minor esters on the overall sensory profile is a subject of ongoing research. This technical guide focuses on one such compound: Furfuryl Isovalerate (also known as furfuryl 3-methylbutanoate).

This document provides an in-depth exploration of the natural occurrence of this compound in coffee. We will dissect its formation pathway from known precursors, detail the analytical methodologies required for its confident identification, and discuss the factors influencing its presence. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a robust and validated understanding for research professionals.

Section 1: The Genesis of this compound During Coffee Roasting

This compound is not a native compound of the green coffee bean. Instead, it is an artifact of the roasting process, an ester born from the union of an alcohol and a carboxylic acid under pyrolytic conditions. Its formation is a compelling example of how disparate chemical precursors, originating from different biochemical pathways, are brought together by thermal processing to create novel flavor compounds. The overall pathway can be conceptualized as a three-stage process: the formation of furfuryl alcohol, the presence and availability of isovaleric acid, and their subsequent esterification.

Precursor I: Formation of Furfuryl Alcohol

Furfuryl alcohol is one of the most abundant furan derivatives in roasted coffee.[4][5][6] Its generation is a classic outcome of the Maillard reaction , the non-enzymatic browning reaction between amino acids and reducing sugars that is the cornerstone of coffee aroma development.[2]

-

Mechanism: The pathway begins with the thermal degradation of pentose sugars (such as arabinose, which is abundant in coffee arabinans).

-

Dehydration and Cyclization: Through a series of dehydration and cyclization reactions, these pentoses are converted into furfural.

-

Reduction: Subsequently, furfural can be reduced to furfuryl alcohol within the roasting environment.[7] The concentration of furfuryl alcohol is highly dependent on roasting conditions, typically reaching a maximum concentration in medium roasts before potentially decreasing due to polymerization or other degradation reactions at higher roasting intensities.[4][8]

Precursor II: The Role of Isovaleric Acid (3-Methylbutanoic Acid)

The second precursor, isovaleric acid (systematically named 3-methylbutanoic acid), is a short-chain fatty acid known for its pungent, cheesy, or sweaty aroma in high concentrations. However, at trace levels, it can contribute to fruity and complex notes. Unlike furfuryl alcohol, isovaleric acid and its esters can be present in green coffee beans.[1][9]

-

Origin: Isovaleric acid is often formed from the Strecker degradation of the amino acid L-leucine during post-harvest processing, particularly during fermentation stages.

-

Influence of Processing: The post-harvest method significantly impacts the presence of butanoic compounds. Studies have shown that wet-processed (washed) coffees may have lower levels of butanoic acids compared to natural (dry) processed coffees, where longer fermentation times can lead to higher concentrations.[1] The storage conditions of green coffee can also influence the concentration of 3-methylbutanoic acid and its methyl ester, which contribute to fruity notes.[9][10]

Final Step: Esterification in a Pyrolytic Environment

The culmination of the process is the Fischer esterification of furfuryl alcohol with isovaleric acid. This reaction is facilitated by the specific conditions within the roasting bean:

-

High Temperature: Provides the necessary activation energy for the reaction.

-

Acidic Environment: The natural acidity of the coffee bean acts as a catalyst.

-

Low Water Activity: As roasting progresses, water is driven out of the bean, which shifts the equilibrium of the esterification reaction towards the formation of the ester product, this compound.

The logical relationship for the formation of this compound is illustrated in the following diagram.

Section 2: Analytical Verification and Methodologies

The identification of a trace volatile compound like this compound within the complex coffee matrix requires a highly sensitive and specific analytical approach. The gold-standard technique for this application is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][11] This was the methodology used to successfully identify furfuryl 3-methylbutanoate in specialty Arabica coffees.[1]

Self-Validating Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol describes a self-validating system for the identification of this compound. Each step is designed to ensure specificity, sensitivity, and reproducibility.

Objective: To extract, separate, and identify this compound from a roasted coffee matrix.

Materials:

-

Roasted coffee beans (ground to a consistent particle size immediately before analysis)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Thermostatic agitator

Methodology:

-

Sample Preparation (Justification: Standardize matrix for reproducible extraction)

-

Weigh 1.0 g of freshly ground roasted coffee into a 20 mL headspace vial.

-

Causality: Immediate grinding and analysis minimize the loss of volatile compounds. A standardized sample weight ensures comparable results across analyses.

-

-

Internal Standard Spiking (Justification: Enable future quantification)

-

(Optional, for quantification) Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in coffee, such as 2-methyl-3-heptanone).

-

Causality: An internal standard corrects for variations in extraction efficiency and injection volume, which is critical for accurate quantification.

-

-

Equilibration (Justification: Maximize headspace concentration)

-

Seal the vial and place it in a thermostatic agitator.

-

Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

-

Causality: Heating the sample partitions volatile compounds from the solid matrix into the headspace, increasing their concentration and making them available for extraction. Agitation ensures a homogenous headspace.

-

-

HS-SPME Extraction (Justification: Selective and solvent-free concentration)

-

Introduce the SPME fiber into the vial's headspace, exposing it to the volatile compounds.

-

Extract for a defined period (e.g., 30 minutes) at the incubation temperature.

-

Causality: The fiber's coating adsorbs and concentrates the volatile analytes. The choice of DVB/CAR/PDMS fiber provides a broad spectrum of selectivity for compounds of varying polarity and molecular weight, including esters.

-

-

Desorption and GC-MS Analysis (Justification: Separation and Identification)

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column in splitless mode to maximize sensitivity.

-

Causality: The high temperature of the inlet desorbs the trapped analytes onto the analytical column.

-

GC Separation: Utilize a polar capillary column (e.g., DB-WAX) with a programmed temperature ramp (e.g., start at 40°C, ramp to 240°C). This separates the complex mixture of volatiles based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As compounds elute from the GC, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Compound Identification (Justification: Confident structural elucidation)

-

The identification of the peak corresponding to this compound is achieved by a two-factor validation:

-

Retention Index (RI): Compare the retention time of the unknown peak to the retention times of a series of n-alkanes run under the same conditions. The calculated RI should match published values for this compound on a similar column.

-

Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from a trusted library (e.g., NIST, Wiley). A high match factor confirms the compound's identity. In the study by Vezzulli et al. (2023), furfuryl-3-methylbutanoate was identified with a Linear Retention Index (LRI) of 1262.[1]

-

-

Section 3: Quantitative Data and Influencing Factors

While the definitive identification of this compound in roasted coffee has been established, comprehensive quantitative data across different coffee varieties and roasting profiles remains an area for future research.[1] However, we can summarize the known information about the compound and its essential precursors.

Table 1: Occurrence of this compound and its Precursors in Coffee

| Compound | Chemical Name | Found in Green Coffee | Found in Roasted Coffee | Key References |

| This compound | Furfuryl 3-methylbutanoate | No | Yes | [1] |

| Furfuryl Alcohol | (Furan-2-yl)methanol | No | Yes (Abundant) | [4][5][6] |

| Isovaleric Acid | 3-Methylbutanoic Acid | Yes | Yes | [1][9] |

The final concentration of this compound is logically dependent on several factors:

-

Coffee Species and Variety: Different varieties possess different concentrations of precursors like amino acids and sugars, which will directly impact the yield of furfuryl alcohol and isovaleric acid.

-

Post-Harvest Processing: As mentioned, methods involving fermentation (natural, honey process) are likely to yield higher concentrations of isovaleric acid compared to washed coffees.[1]

-

Roasting Degree: The kinetics of the formation of both precursors and the final esterification reaction are temperature- and time-dependent. It is plausible that the concentration of this compound follows a parabolic curve, increasing during light-to-medium roasts and potentially decreasing during dark roasts due to thermal degradation.

Conclusion

This guide confirms the natural occurrence of this compound in roasted coffee, grounded in peer-reviewed scientific literature. Its formation is a product of the Maillard and Strecker degradation reactions, which generate its precursors, furfuryl alcohol and isovaleric acid, respectively. The subsequent esterification of these precursors is driven by the high-temperature, low-moisture environment of the coffee roaster.

For researchers, this compound represents an interesting target for further investigation. Future studies should focus on quantifying its concentration across a broader range of coffee origins, processing methods, and roast profiles to correlate its presence with specific sensory attributes. The robust HS-SPME-GC-MS methodology detailed herein provides a reliable framework for such research, enabling a deeper understanding of the subtle chemical nuances that define the complex and cherished aroma of coffee.

References

-

Lee, K. J., & Kim, M. R. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. Foods, 10(11), 2617. [Link]

-

FAO AGRIS. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. [Link]

-

Vezzulli, S., et al. (2023). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Metabolites, 13(1), 113. [Link]

-

Scheidig, C., Czerny, M., & Schieberle, P. (2007). Changes in key odorants of raw coffee beans during storage under defined conditions. Journal of agricultural and food chemistry, 55(15), 6143-6149. [Link]

-

ResearchGate. (2021). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. [Link]

-

Pham, M. C., Dinh, N. Y., & Le, P. H. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 1-8. [Link]

-

Pham, M. C., Dinh, N. Y., & Le, P. H. (2022). Analysis methods of coffee volatile compounds. International Journal of Food Science and Nutrition, 7(4), 1-7. [Link]

-

ResearchGate. (2007). Changes in Key Odorants of Raw Coffee Beans during Storage under Defined Conditions. [Link]

-

Marek, G., Dobrzański, B., & Oniszczuk, T. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Molecules, 27(19), 6692. [Link]

-

Moon, J. K., & Shibamoto, T. (2009). Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans. Journal of agricultural and food chemistry, 57(13), 5823-5831. [Link]

-

ResearchGate. (2018). Parameters affecting the exposure to furfuryl alcohol from coffee. [Link]

-

Lee, S., et al. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods, 10(6), 1345. [Link]

-

Perez-Martinez, M., et al. (2015). Characterization of the polymerization of furfuryl alcohol during roasting of coffee. Journal of agricultural and food chemistry, 63(36), 8036-8043. [Link]

-

Lantz, I., et al. (2018). Parameters affecting the exposure to furfuryl alcohol from coffee. Food and chemical toxicology, 120, 586-594. [Link]

-

Brexendorf, A., & Schieberle, P. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Journal of agricultural and food chemistry, 69(5), 1639-1645. [Link]

-

Ghorbani, M., et al. (2015). Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography-mass spectrometry: survey and effect of brewing procedures. Food additives & contaminants. Part B, Surveillance, 8(1), 73-80. [Link]

-

Wang, L., et al. (2019). [Determination of three furfural compounds in coffee and coffee products by gas chromatography-tandem mass spectrometry with internal standard isotope]. Wei sheng yan jiu = Journal of hygiene research, 48(4), 667-672. [Link]

-

Kim, Y., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Food Science and Biotechnology, 32(1), 75-87. [Link]

-

ResearchGate. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. [Link]

-

Ribeiro, J. S., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 26(12), 3521. [Link]

-

ResearchGate. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. [Link]

-

ResearchGate. (2015). Characterization of the polymerization of furfuryl alcohol during roasting of coffee. [Link]

Sources

- 1. Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodsciencejournal.com [foodsciencejournal.com]

- 3. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography-mass spectrometry: survey and effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the polymerization of furfuryl alcohol during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Changes in key odorants of raw coffee beans during storage under defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

A Senior Application Scientist's Guide to the Spectroscopic Data Interpretation of Furfuryl Isovalerate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl isovalerate (C₁₀H₁₄O₃) is an ester recognized for its fruity, berry-like aroma, finding applications in the flavor and fragrance industries.[1][2] For professionals in drug development, fine chemical synthesis, and quality control, unambiguous structural confirmation is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization. This guide provides an in-depth interpretation of the spectroscopic data for this compound, moving beyond a simple recitation of values to explain the causal relationships between molecular structure and spectral output. Our approach is grounded in the principle that each protocol and interpretation should form a self-validating system, ensuring scientific integrity and trustworthiness in your analytical workflows.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound is composed of a furan ring attached via a methylene bridge to the ester oxygen, with an isovalerate (3-methylbutanoate) group forming the acyl portion. Each unique electronic environment within this structure gives rise to a distinct and predictable signal in its respective spectrum.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the initial, rapid method for confirming the presence of key functional groups. For an ester like this compound, the most telling signals are the carbonyl (C=O) stretch and the two carbon-oxygen (C-O) single bond stretches. The combination of these three intense peaks provides a definitive fingerprint for the ester functionality, a concept sometimes referred to as the "Rule of Three".[3][4]

Experimental Protocol: Acquiring the IR Spectrum (Neat Liquid)

-

Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a single drop of pure this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Film Formation: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[3]

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[3]

Caption: Conceptual mapping of protons to their ¹H NMR signals.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the fragmentation is dictated by the stability of the resulting carbocations, with the aromatic furfuryl cation being a particularly stable and thus favorable fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS), which separates the analyte from any impurities based on boiling point and polarity. [5][6]4. Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [6]5. Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the this compound Mass Spectrum

The molecular formula C₁₀H₁₄O₃ gives a monoisotopic mass of 182.09 g/mol . [7]

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 182 | [C₁₀H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation (Base Peak) |

| 85 | [C₅H₉O]⁺ | Isovaleryl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Causality Behind the Fragmentation:

The most crucial step in the fragmentation of furfuryl esters is the cleavage of the C-O bond between the methylene bridge and the ester oxygen. This is energetically favorable because it produces the highly stable, resonance-stabilized furfuryl cation.

Caption: Primary fragmentation pathways of this compound in EI-MS.

-

Formation of the Base Peak (m/z 81): The molecular ion undergoes cleavage of the ester's acyl-oxygen bond. This generates the furfuryl cation ([C₅H₅O]⁺). Due to its aromaticity and resonance stabilization, this cation is extremely stable, making it the most abundant ion observed in the spectrum (the base peak). This is a hallmark fragmentation for furfuryl derivatives.

-

Isovalerate Fragments: Cleavage can also occur on the other side of the ester linkage, though less favorably, yielding an isovaleryl cation ([CH₃)₂CHCH₂CO]⁺) at m/z 85. [8]This ion can subsequently lose a molecule of carbon monoxide (CO) to form the isobutyl cation at m/z 57. [9]Further fragmentation of the side chain can produce the isopropyl cation at m/z 43. [10]

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergy of these methods.

Caption: Integrated workflow for structural elucidation.

-

IR first confirms the presence of an ester functional group and a furan ring.

-

NMR then provides the exact connectivity, mapping out the carbon-hydrogen framework, confirming the 2-substituted furan and the isovalerate structure.

-

MS validates the molecular weight (182 amu) and confirms the presence of the distinct furfuryl (m/z 81) and isovalerate (m/z 85, 57) moieties through fragmentation.

Together, these three datasets provide a rigorous, self-validating confirmation of the structure of this compound, leaving no ambiguity for the research, development, or quality control professional.

References

-

IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

- IR Spectroscopy of Esters. Unknown Source.

-

Is it possible to identify an ester accurately using IR spectroscopy? Reddit. Available at: [Link]

-

The Proton Resonance Spectra of Furan and Pyrrole. Canadian Science Publishing. Available at: [Link]

-

Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]

-

Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

-

This compound (C10H14O3). PubChemLite. Available at: [Link]

-

¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. ResearchGate. Available at: [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0034246). Human Metabolome Database. Available at: [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]

-

This compound, 13678-60-9. The Good Scents Company. Available at: [Link]

-

Showing metabocard for this compound (HMDB0039874). Human Metabolome Database. Available at: [Link]

-

Showing NP-Card for this compound (NP0049521). NP-MRD. Available at: [Link]

-

Showing Compound this compound (FDB019533). FooDB. Available at: [Link]

-

Spectral Database for Organic Compounds. Re3data.org. Available at: [Link]

-

Spectral Database for Organic Compounds. Wikipedia. Available at: [Link]

-

Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. Available at: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Chemical shifts. Radboud University. Available at: [Link]

-

GCMS Section 6.14. Whitman College. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. ScienceDirect. Available at: [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

Furfural. NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... ResearchGate. Available at: [Link]

-

Spectral Databases. Wiley Science Solutions. Available at: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

-

FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... ResearchGate. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. NP-MRD: Showing NP-Card for this compound (NP0049521) [np-mrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C10H14O3) [pubchemlite.lcsb.uni.lu]

- 8. GCMS Section 6.14 [people.whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Furfuryl Isovalerate from Furfuryl Alcohol

This guide provides a comprehensive overview of the primary synthesis pathways for furfuryl isovalerate, a valuable aroma compound, from its precursor, furfuryl alcohol. Tailored for researchers, scientists, and professionals in the fields of flavor and fragrance, and drug development, this document delves into the core chemical principles, detailed experimental protocols, and comparative analysis of different synthetic strategies. Our focus is on elucidating the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as furan-2-ylmethyl 3-methylbutanoate, is an organic ester characterized by its pleasant fruity, berry, and grape-like aroma.[1] This aromatic profile makes it a sought-after ingredient in the food, beverage, and cosmetic industries. This compound is a hydrophobic molecule with limited solubility in water.[1]

The synthesis of this compound primarily involves the esterification of furfuryl alcohol with isovaleric acid or its derivatives. Furfuryl alcohol, a bio-based chemical derived from the hydrogenation of furfural, serves as a versatile and sustainable starting material.[2][3][4] The choice of synthetic route significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide will explore the two predominant pathways: enzymatic catalysis and conventional chemical catalysis.

Part 1: Enzymatic Synthesis - A Green Chemistry Approach

Enzymatic synthesis, particularly employing lipases, has emerged as a highly attractive method for ester production due to its mild reaction conditions, high selectivity, and environmental compatibility.[5] Lipases are hydrolases that can catalyze esterification reactions in non-aqueous media, offering a green alternative to traditional chemical catalysts.

Core Principle: Lipase-Catalyzed Esterification

The enzymatic synthesis of this compound from furfuryl alcohol and isovaleric acid follows a Ping-Pong Bi-Bi mechanism. The reaction is initiated by the acylation of the lipase's active site (typically a serine residue) by isovaleric acid, forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, furfuryl alcohol binds to the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.

Caption: Lipase-catalyzed synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a generalized procedure based on established methods for lipase-catalyzed esterification.[5][6][7]

Materials:

-

Furfuryl alcohol (≥98%)

-

Isovaleric acid (≥99%)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., n-heptane, toluene, or solvent-free system)

-

Molecular sieves (3Å or 4Å, activated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel (round-bottom flask)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine furfuryl alcohol and isovaleric acid. A typical molar ratio is 1:1 to 1:1.5 (alcohol to acid). For a solvent-based system, add the chosen organic solvent.

-

Water Removal: Add activated molecular sieves (10-20% w/w of reactants) to the mixture to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.

-

Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total reactant weight.

-

Reaction Conditions: The reaction is typically conducted at a temperature range of 40-60°C with continuous stirring for 6-48 hours. The optimal temperature and time depend on the specific lipase and substrates used.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the concentration of the reactants and product by gas chromatography (GC).

-

Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Product Purification: The reaction mixture is washed with a 5% sodium bicarbonate solution to remove any unreacted isovaleric acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation.

Data Presentation: Optimization of Enzymatic Synthesis

The efficiency of lipase-catalyzed synthesis is influenced by several parameters. The following table summarizes typical ranges for these parameters based on studies of similar ester syntheses.[6][8]

| Parameter | Typical Range | Rationale |

| Temperature (°C) | 40 - 60 | Balances reaction rate and enzyme stability. Higher temperatures can denature the lipase. |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | An excess of the acid can shift the equilibrium towards the product side. |

| Enzyme Loading (% w/w) | 5 - 15 | Higher loading increases the reaction rate but also the cost. |

| Solvent | Heptane, Toluene, Solvent-free | Non-polar solvents are generally preferred. Solvent-free systems offer a greener process. |

Part 2: Chemical Synthesis - The Conventional Pathway

Conventional chemical synthesis of this compound typically involves direct esterification of furfuryl alcohol and isovaleric acid using a strong acid catalyst or transesterification with an isovalerate ester.

Core Principle: Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the reaction of furfuryl alcohol with isovaleric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of isovaleric acid, which increases its electrophilicity. Furfuryl alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

A significant challenge in the acid-catalyzed synthesis involving furfuryl alcohol is its propensity to undergo acid-catalyzed polymerization.[9] This side reaction can significantly reduce the yield of the desired ester.

Caption: Mechanism of Fischer-Speier esterification.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Furfuryl alcohol (≥98%)

-

Isovaleric acid (≥99%)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Solvent (e.g., toluene, to facilitate azeotropic removal of water)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel (round-bottom flask)

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.

-

Reactant Charging: To the flask, add furfuryl alcohol, isovaleric acid (typically a slight excess), and the solvent (toluene).

-

Catalyst Addition: Carefully add the acid catalyst (a catalytic amount, e.g., 1-2 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a 5% sodium bicarbonate solution, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Comparative Analysis of Synthesis Pathways

| Feature | Enzymatic Synthesis | Chemical Synthesis (Acid-Catalyzed) |

| Catalyst | Lipase (e.g., Novozym 435) | Strong acids (e.g., H₂SO₄, p-TsOH) |

| Reaction Conditions | Mild (40-60°C, atmospheric pressure) | Harsh (high temperature, reflux) |

| Selectivity | High (avoids polymerization of furfuryl alcohol) | Lower (risk of furfuryl alcohol polymerization) |

| Environmental Impact | Green, biodegradable catalyst | Corrosive and hazardous catalyst, waste generation |

| Catalyst Recovery | Simple filtration and reuse | Neutralization and difficult recovery |

| Reaction Time | Generally longer (hours to days) | Generally shorter (hours) |

| Yield | Often high due to high selectivity | Can be variable due to side reactions |

Conclusion

The synthesis of this compound from furfuryl alcohol can be effectively achieved through both enzymatic and conventional chemical pathways. The choice of method depends on the specific requirements of the application, considering factors such as desired purity, yield, cost, and environmental impact.

Enzymatic synthesis, with its mild conditions and high selectivity, represents a more sustainable and often higher-yielding approach, particularly for avoiding the acid-catalyzed polymerization of furfuryl alcohol. While traditional acid-catalyzed esterification is a well-established method, careful control of reaction conditions is crucial to minimize side reactions and maximize the yield of the desired fruity ester. For applications in the food and fragrance industries where purity and "natural" labeling are paramount, enzymatic synthesis is increasingly becoming the method of choice.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Martins, A., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Facile Synthesis of Formaldehyde-Free Bio-Based Thermoset Resins for Fabrication of Highly Efficient Foams. MDPI. Retrieved from [Link]

-

Anschau, A., et al. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. Retrieved from [Link]

-

Raley, A. L., et al. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures. Semantic Scholar. Retrieved from [Link]

-

Martins, A., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. ResearchGate. Retrieved from [Link]

-

Phuphaphud, A., et al. (2023). Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. PMC - NIH. Retrieved from [Link]

-

Wang, C., et al. (2015). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. ResearchGate. Retrieved from [Link]

-

Ferreira, R. S., et al. (2024). Chemoenzymatic Synthesis of Aromatic Vinyl Monomers from Biorenewable 5-Hydroxymethyl-2-Furfural. ACS Publications. Retrieved from [Link]

-

S. M. A. H. Siddiki, et al. (2022). Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. ACS Publications. Retrieved from [Link]

-

De Vrieze, M., et al. (2015). Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components. ResearchGate. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for this compound (NP0049521). Retrieved from [Link]

-

Mukherjee, S., & Ghosh, M. (2017). Synthesis and Application of Sustainable Furfuryl Alcohol-based Plasticizer. ResearchGate. Retrieved from [Link]

-

Liu, X., et al. (2023). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI. Retrieved from [Link]

-

Zhang, Z., et al. (2014). Catalyst recycling in the esterification of isovaleric acid with isoamyl alcohol. Reaction conditions. ResearchGate. Retrieved from [Link]

-

FooDB. (2019). Showing Compound this compound (FDB019533). Retrieved from [Link]

-

De Vrieze, M., et al. (2015). Lipase-Catalyzed Solvent-Free Esterification of Furan Containing Components. OUCI. Retrieved from [Link]

- Hoffman, J. A. (1981). Preparation of furfuryl alcohol from furfural. Google Patents.

-

Zhang, Z., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. MDPI. Retrieved from [Link]

-

Ríos-Lombardía, N., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. PMC - NIH. Retrieved from [Link]

-

Okchem. (2024). Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical. Retrieved from [Link]

-

PubChem. (n.d.). Furfuryl Alcohol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl valerate. Retrieved from [Link]

Sources

- 1. NP-MRD: Showing NP-Card for this compound (NP0049521) [np-mrd.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. News - Furfuryl Alcohol: A Versatile Industrial Bio-Based Chemical [cnccindustries.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furfuryl Isovalerate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of furfuryl isovalerate (CAS No. 13678-60-9), a furan-containing ester recognized for its distinct fruity aroma. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development who require a detailed understanding of this compound. The guide covers its fundamental physicochemical properties, spectroscopic profile, synthesis methodologies, and analytical procedures for its characterization. The information presented herein is supported by established scientific literature and databases to ensure technical accuracy and reliability.

Introduction

This compound, also known as furan-2-ylmethyl 3-methylbutanoate, is an organic ester that belongs to the furan family of compounds.[1][2] Its chemical structure, consisting of a furan ring attached to an isovalerate group via a methylene bridge, is responsible for its characteristic fruity, berry, and grape-like aroma. This has led to its application as a flavoring agent in the food and beverage industry.[3] A thorough understanding of its physical and chemical properties is paramount for its effective application, quality control, and for exploring its potential in other scientific domains. This guide aims to consolidate and present this critical information in a structured and accessible format.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various matrices and for designing appropriate handling, storage, and analytical protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |

| Molecular Weight | 182.22 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, berry, grape, plum, ripe | [4] |

| Boiling Point | 97-98 °C at 11 mmHg | [3][4] |

| Density | 1.018 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.456 | [3] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [4] |

| Flash Point | 96 °C | [3] |

| logP (o/w) | 2.50 | [4] |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

This compound is typically synthesized through the esterification of furfuryl alcohol with isovaleric acid or its derivatives. The most common laboratory-scale synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between the alcohol and the carboxylic acid.[2][5]

Fischer-Speier Esterification: A Step-by-Step Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is to drive the equilibrium towards the formation of the ester by removing the water byproduct.

Materials:

-

Furfuryl alcohol (1.0 eq)

-

Isovaleric acid (1.2 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine furfuryl alcohol, isovaleric acid, and toluene. The use of a slight excess of the carboxylic acid helps to shift the equilibrium towards the product side. Toluene serves as an azeotropic solvent to facilitate the removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

-

Reflux and Water Removal: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, effectively driving the reaction to completion according to Le Chatelier's principle.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer containing the this compound is separated. The aqueous layer is discarded.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate to remove any residual water. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain a high-purity sample.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The retention time in the gas chromatogram provides information on its volatility, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is unique to its structure.

Typical GC-MS Parameters:

-

Column: HP-5MS (or equivalent non-polar column)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182. Key fragment ions would likely arise from the cleavage of the ester bond and rearrangements of the furan ring. A prominent peak at m/z 81 is characteristic of the furfuryl cation. Other significant fragments would correspond to the loss of the isovalerate side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~7.4 ppm (m, 1H): H5 proton of the furan ring.

-

δ ~6.3 ppm (m, 1H): H4 proton of the furan ring.

-

δ ~6.2 ppm (m, 1H): H3 proton of the furan ring.

-

δ ~5.1 ppm (s, 2H): Methylene protons (-CH₂-) connecting the furan ring to the ester oxygen.

-

δ ~2.2 ppm (d, 2H): Methylene protons (-CH₂-) of the isovalerate group.

-

δ ~2.1 ppm (m, 1H): Methine proton (-CH-) of the isovalerate group.

-

δ ~0.9 ppm (d, 6H): Two methyl groups (-CH₃) of the isovalerate group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~172 ppm: Carbonyl carbon of the ester.

-

δ ~149 ppm: C2 carbon of the furan ring (attached to the methylene group).

-

δ ~143 ppm: C5 carbon of the furan ring.

-

δ ~110 ppm: C3 and C4 carbons of the furan ring.

-

δ ~58 ppm: Methylene carbon (-CH₂-) connecting the furan ring to the ester oxygen.

-

δ ~43 ppm: Methylene carbon (-CH₂-) of the isovalerate group.

-

δ ~26 ppm: Methine carbon (-CH-) of the isovalerate group.

-

δ ~22 ppm: Methyl carbons (-CH₃) of the isovalerate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

~3100 cm⁻¹: C-H stretching of the furan ring.

-

~2960-2870 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1500, ~1465 cm⁻¹: C=C stretching of the furan ring.

-

~1160 cm⁻¹: C-O stretching of the ester linkage.

Analytical Protocols

The accurate quantification and identification of this compound in various matrices, such as food and beverage products, require robust analytical methods.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from complex matrices.

HS-SPME Workflow:

Caption: Workflow for the extraction of this compound using HS-SPME.

Procedure:

-

Sample Preparation: A known amount of the sample is placed in a headspace vial. For aqueous samples, the addition of salt (e.g., NaCl) can increase the ionic strength and promote the partitioning of the analyte into the headspace.

-

Equilibration: The vial is sealed and heated to a specific temperature while being agitated to facilitate the release of volatile compounds into the headspace and to reach equilibrium.

-

Extraction: An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and Analysis: The fiber is then retracted and introduced into the hot inlet of a GC-MS system, where the adsorbed analytes are thermally desorbed and analyzed.

This self-validating system ensures that the extraction is reproducible and that the subsequent analysis is accurate. The choice of fiber coating, extraction time, and temperature should be optimized for the specific matrix being analyzed.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions. However, as an ester, it is susceptible to hydrolysis back to furfuryl alcohol and isovaleric acid in the presence of strong acids or bases and water. The furan ring can also undergo reactions such as electrophilic substitution, though it is generally less reactive than pyrrole and thiophene. Under harsh conditions, such as high temperatures or in the presence of strong oxidizing agents, the furan ring can be prone to degradation.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical characteristics of this compound. The compilation of its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methodologies serves as a valuable resource for scientists and researchers. The provided step-by-step protocols and workflow diagrams offer practical guidance for the synthesis and analysis of this important flavor compound. A comprehensive understanding of these characteristics is essential for ensuring its quality, and for exploring its potential applications in various scientific and industrial fields.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB019533). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0039874). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Raley, A. L., Beldin, J. P., & Franks, R. J. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. Journal of Chemical Bioengineering, 7(1).

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639.

-

ChemBK. (2024, April 9). FURFURYL 3-METHYLBUTANOATE. Retrieved from [Link]

Sources

Furfuryl Isovalerate (CAS 13678-60-9): A Technical Guide to Research Applications

Abstract

Furfuryl isovalerate, a furan-containing ester primarily recognized for its fruity aroma and flavor profile, presents a compelling subject for expanded research beyond its current applications in the food and fragrance industries. This technical guide provides an in-depth analysis of this compound, consolidating its known chemical and physical properties with a forward-looking exploration of its potential in advanced research fields. We will delve into sustainable synthesis methodologies, hypothesize its potential biological and agricultural activities based on the well-documented bioactivities of the furan scaffold, and explore its utility as a versatile synthon in organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for novel applications.

Introduction: Beyond the Flavor Profile

This compound (furan-2-ylmethyl 3-methylbutanoate) is a fatty acid ester characterized by a furan ring linked to an isovalerate group.[1] While commercially available and primarily utilized as a flavoring agent, its structural components—the furan ring and the isovalerate moiety—are independently associated with a range of biological and chemical activities.[2][3] The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] This guide posits that the convergence of these two functionalities in a single, bio-based molecule makes this compound a promising candidate for investigation in pharmaceuticals, agrochemicals, and as a building block in complex organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 13678-60-9 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, berry, grape, plum | [1] |

| Boiling Point | 97-98 °C @ 11 mmHg | [1] |

| Flash Point | 96.1 °C (205 °F) | [1] |

| Specific Gravity | 1.018 g/mL @ 25 °C | [1] |

| Solubility | Soluble in alcohol; water solubility approx. 197.6 mg/L @ 25 °C | [1] |

| logP (o/w) | ~2.475 (estimated) | [1] |

Synthesis of this compound: A Focus on Green Chemistry

The synthesis of this compound is traditionally achieved through the esterification of furfuryl alcohol with isovaleric acid. Furfuryl alcohol itself is a bio-based platform chemical, typically produced via the hydrogenation of furfural, which is derived from lignocellulosic biomass.[4] This bio-based origin positions this compound as a sustainable chemical entity.

Enzymatic Synthesis: A Sustainable Approach

Lipase-catalyzed esterification represents a green and highly selective alternative to traditional acid-catalyzed methods. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are widely used for their efficacy in non-aqueous media and their ability to be recycled.[5][6] The enzymatic synthesis of furfuryl esters has been demonstrated to be a viable and efficient process.[7]

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is a generalized procedure based on the successful enzymatic synthesis of similar furfuryl esters.[7][8] Optimization of parameters such as temperature, molar ratio, and enzyme loading is recommended for maximizing yield.

-

Reactant Preparation: Combine furfuryl alcohol and isovaleric acid in a sealed reaction vessel. A molar ratio of 1:1 to 1:2 (alcohol to acid) is a typical starting point.[8]

-

Solvent (Optional): The reaction can be run solvent-free. Alternatively, a non-polar organic solvent such as toluene can be used.[7]

-

Catalyst Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture. A typical catalyst loading is 1-10% (w/w) of the total reactant mass.

-

Reaction Conditions: Heat the mixture to a temperature of 40-60 °C with continuous stirring. The optimal temperature is dependent on the specific lipase used.

-

Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed by methods such as vacuum evaporation or the addition of molecular sieves.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC).

-

Work-up: Once the reaction has reached completion, the immobilized enzyme can be removed by simple filtration and washed for reuse. The product can be purified by vacuum distillation.

Potential Research Applications

The true research potential of this compound lies in the largely unexplored bioactivities and chemical reactivities of the molecule.

As a Precursor for Bioactive Molecules

The furan moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial: Furan-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3] The precursors to this compound, furfural and furfuryl alcohol, have themselves been shown to inhibit the proliferation of Salmonella and Bacillus subtilis.[3]

-

Anti-inflammatory: Certain furan derivatives exhibit anti-inflammatory properties.

-

Anticancer: The furan ring is present in several anticancer agents, where it can contribute to the molecule's ability to induce apoptosis or inhibit key enzymes in cancer cells.

Research Directive: this compound can serve as a starting material for the synthesis of novel furan derivatives. The ester linkage can be hydrolyzed to reveal the furfuryl alcohol, which can then be further functionalized. Alternatively, the furan ring itself can be modified. Screening of this compound and its derivatives for antimicrobial, anti-inflammatory, and cytotoxic activities is a promising area of investigation.

Sources

- 1. This compound, 13678-60-9 [thegoodscentscompany.com]

- 2. ift.co.za [ift.co.za]

- 3. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organoleptic Properties of Furfuryl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the organoleptic properties of furfuryl isovalerate, also known as furan-2-ylmethyl 3-methylbutanoate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries who require a deep understanding of this compound's sensory characteristics, synthesis, analysis, and stability.

Introduction to this compound: A Molecule of Complex Fruity Character

This compound (CAS No. 13678-60-9) is an ester that possesses a unique and complex aroma and flavor profile.[1] It belongs to the family of furan derivatives, which are often associated with the thermal processing of food through Maillard reactions and caramelization.[2] The combination of the furan ring from furfuryl alcohol and the cheesy, fruity notes of isovaleric acid results in a distinct sensory experience. This guide will delve into the specific attributes that make this compound a valuable component in the creation of sophisticated flavor and fragrance formulations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

| Property | Value | Reference |

| Chemical Name | furan-2-ylmethyl 3-methylbutanoate | [1] |

| Synonyms | Furfuryl 3-methylbutanoate | [3] |

| CAS Number | 13678-60-9 | [1] |

| FEMA Number | 3283 | [3] |

| JECFA Number | 743 | [3] |

| Molecular Formula | C10H14O3 | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Specific Gravity | 1.01800 @ 25.00 °C | [1] |

| Flash Point | 205.00 °F (96.11 °C) | [1] |

| Solubility | Insoluble in water; soluble in oils and miscible in ethanol. | [4] |

Organoleptic Profile: A Symphony of Fruity and Complex Notes

The sensory characteristics of this compound are its most defining feature. It is primarily recognized for its multifaceted fruity aroma and flavor.

Aroma Profile

The aroma of this compound is consistently described as fruity, with specific nuances that add to its complexity. Descriptors frequently used include:

Flavor Profile

The taste of this compound mirrors its aromatic qualities, being predominantly fruity.[1] Its application in food is intended to impart these characteristic notes.

Synthesis of this compound: The Art of Esterification

The synthesis of this compound is typically achieved through the esterification of furfuryl alcohol with isovaleric acid. This reaction can be catalyzed by acids or enzymes.

Chemical Synthesis

Acid-catalyzed esterification is a common method for producing furfuryl esters. However, a significant challenge in the synthesis of furfuryl esters is the propensity of furfuryl alcohol to undergo polymerization in the presence of strong acids, leading to the formation of undesirable resins.[6] Milder catalysts and controlled reaction conditions are therefore crucial for achieving high yields and purity.

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis, often employing lipases, offers a more sustainable and selective alternative to chemical methods.[7] This approach typically proceeds under milder conditions, which minimizes the degradation of the sensitive furan ring and reduces the formation of byproducts.[7]

Detailed Protocol for Enzymatic Synthesis (Hypothetical):

-

Reactant Preparation: Equimolar amounts of furfuryl alcohol and isovaleric acid are dissolved in a suitable organic solvent (e.g., hexane, toluene).

-

Enzyme Addition: A commercially available immobilized lipase (e.g., Novozym 435) is added to the reaction mixture. The amount of enzyme is typically 5-10% of the total weight of the reactants.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation for a specified period (e.g., 24-48 hours).

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants to the ester.

-

Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration and can often be reused.

-

Product Isolation: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography to achieve high purity.

Analytical Methodologies for Quality Control and Characterization

The accurate analysis of this compound is critical for quality control, research, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method is essential for the analysis of this compound in various matrices.

Illustrative GC-MS Analysis Workflow:

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis (Hypothetical):

-

Sample Preparation: For food matrices, a headspace solid-phase microextraction (HS-SPME) method is often employed to extract volatile and semi-volatile compounds like this compound.[8][9]

-

A known amount of the homogenized sample is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added.

-

The vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow volatiles to partition into the headspace.

-

An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb the analytes.

-

-

GC-MS Conditions:

-

Injector: The SPME fiber is desorbed in a hot GC inlet (e.g., 250°C) in splitless mode.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for separation.[9]

-

Oven Program: A temperature gradient is programmed to achieve optimal separation of the target analyte from other matrix components. For example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at 10°C/minute.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: A calibration curve is constructed using standards of known concentrations of this compound to quantify the analyte in the sample.

Gas Chromatography-Olfactometry (GC-O)

To specifically identify the aroma-active compounds in a complex mixture, GC-O is an invaluable tool. In this technique, the effluent from the GC column is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds. This allows for the direct correlation of a specific aroma with a particular chemical compound.

Stability and Natural Occurrence

The stability of this compound is a critical consideration in its application, as degradation can lead to the loss of desired sensory properties and the formation of off-flavors.

Stability

Furfuryl esters are susceptible to degradation through several pathways:

-

Hydrolysis: As esters, they can be hydrolyzed back to furfuryl alcohol and isovaleric acid, a reaction that can be catalyzed by acids or bases.[10]

-

Thermal Degradation: High temperatures can cause the decomposition of the furan ring.[10] The precursor, furfuryl alcohol, can degrade to furan and 2-methylfuran at elevated temperatures.[10]

-